N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine

Übersicht

Beschreibung

Glucosaminylmuramyl dipeptide is a dipeptide.

Wirkmechanismus

Target of Action

The primary target of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is the enzyme peptide-N4-(N-acetyl-beta-glucosaminyl)asparagine amidase . This enzyme is highly conserved in eukaryotes and plays a significant role in the deglycosylation of misfolded glycoproteins .

Mode of Action

This compound interacts with its target enzyme by catalyzing the hydrolysis of an amide bond between a glycosylated asparagine residue and a proximal GlcNAc residue . This interaction results in the release of intact oligosaccharide chains from defined glycopeptides .

Biochemical Pathways

The action of this compound affects the pathway involved in the deglycosylation of misfolded glycoproteins . This process is part of the endoplasmic reticulum quality control system, which identifies misfolded glycoproteins and retrotranslocates them into the cytosol for degradation by the ubiquitin-proteasome system .

Pharmacokinetics

Its bioavailability is likely influenced by factors such as its molecular weight (6957 g/mol) and its structure .

Result of Action

The action of this compound results in the deglycosylation of misfolded glycoproteins . This process facilitates the efficient degradation of the target proteins by the ubiquitin-proteasome system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzyme activity can be detected in crude extracts of all eight seed sources surveyed . .

Biochemische Analyse

Biochemical Properties

N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is involved in several biochemical reactions, primarily in the synthesis and maintenance of the bacterial cell wall. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is N-acetyl-beta-D-glucosaminidase, which hydrolyzes N-acetylglucosamine-containing oligosaccharides and proteins . This interaction is crucial for the recycling of bacterial cell wall components and maintaining cellular integrity. Additionally, this compound is a substrate for glycosyltransferases, which are involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In bacterial cells, it is essential for maintaining cell wall integrity and shape. This compound influences cell function by participating in the synthesis of peptidoglycan, which provides structural support to the cell wall . Additionally, this compound affects cell signaling pathways and gene expression by modulating the activity of enzymes involved in cell wall synthesis and degradation . This modulation can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific enzymes and proteins involved in cell wall synthesis. For example, it acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to form peptidoglycan . Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function . These interactions are crucial for maintaining the structural integrity of the bacterial cell wall and ensuring proper cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of cell wall integrity and enzyme activity

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can enhance cell wall synthesis and improve bacterial cell viability . High doses can lead to toxic effects, including disruption of cell wall integrity and inhibition of essential enzymes . These dosage-dependent effects are crucial for determining the optimal concentration of this compound for various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to cell wall synthesis and degradation. This compound interacts with enzymes such as glycosyltransferases and N-acetyl-beta-D-glucosaminidase, which are essential for the synthesis and recycling of peptidoglycan . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within cells is crucial for its function in cell wall synthesis and maintenance.

Subcellular Localization

This compound is primarily localized in the bacterial cell wall, where it plays a critical role in maintaining structural integrity . This compound is directed to the cell wall through specific targeting signals and post-translational modifications, ensuring its proper localization and function . The subcellular localization of this compound is essential for its activity and overall impact on cellular processes.

Biologische Aktivität

N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine (often referred to as NAG-MurNAc-Ala-iGln) is a compound of significant interest due to its immunomodulatory properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

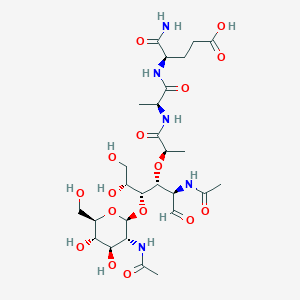

NAG-MurNAc-Ala-iGln is a glycopeptide derived from the peptidoglycan layer of bacterial cell walls. Its structure consists of:

- N-acetyl-beta-D-glucosamine : A monosaccharide that plays a crucial role in the formation of glycoproteins and glycolipids.

- N-acetylmuramic acid : A component unique to bacterial cell walls, which is essential for maintaining cell integrity.

- Alanylisoglutamine : An amino acid sequence that contributes to the peptide's biological activity.

The biological activity of NAG-MurNAc-Ala-iGln primarily revolves around its role as an immunoadjuvant . It enhances the immune response by:

- Stimulating Antibody Production : Studies have shown that it significantly increases antibody formation in animal models, indicating its potential as a vaccine adjuvant .

- Modulating Immune Cell Activity : It has been observed to influence various immune cells, including macrophages and T-cells, enhancing their ability to respond to pathogens.

Immunological Studies

Research has demonstrated the effectiveness of NAG-MurNAc-Ala-iGln in various immunological contexts:

- Comparative Studies : A study comparing NAG-MurNAc-Ala-iGln with other muramyl peptides found it exhibited superior immunoadjuvant activities. This suggests that it could be more effective in enhancing vaccine responses .

- Therapeutic Applications : In a clinical study involving stromal herpetic keratitis, treatment with NAG-MurNAc-Ala-iGln showed promising results in reducing symptoms and promoting healing, highlighting its potential as an immunomodulator in ocular diseases .

- Mechanistic Insights : Investigations into its mechanism revealed that both carbohydrate and peptide fragments are critical for its biological activity. This dual requirement underscores the complexity of its action and potential for therapeutic development .

Case Study 1: Herpetic Keratitis Treatment

A clinical evaluation was conducted on patients with herpetic keratitis treated with NAG-MurNAc-Ala-iGln. The outcomes indicated a significant reduction in corneal opacity and pain levels compared to control groups. The study emphasized the compound's role in modulating local immune responses effectively.

Case Study 2: Vaccine Adjuvant Efficacy

In a preclinical model, mice vaccinated with a conjugate vaccine containing NAG-MurNAc-Ala-iGln demonstrated enhanced antibody titers against the target antigen compared to those receiving the vaccine without the adjuvant. This finding supports its use in vaccine formulations aimed at improving immunogenicity.

Data Table

Eigenschaften

IUPAC Name |

(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N5O16/c1-10(25(44)32-14(24(28)43)5-6-18(39)40)29-26(45)11(2)46-22(15(7-33)30-12(3)36)23(16(38)8-34)48-27-19(31-13(4)37)21(42)20(41)17(9-35)47-27/h7,10-11,14-17,19-23,27,34-35,38,41-42H,5-6,8-9H2,1-4H3,(H2,28,43)(H,29,45)(H,30,36)(H,31,37)(H,32,44)(H,39,40)/t10-,11+,14+,15-,16+,17+,19+,20+,21+,22+,23+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBBNLWRCVBGJS-KCAUTNRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N5O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990489 | |

| Record name | 3-O-[1-({1-[(4-Carboxy-1-hydroxy-1-iminobutan-2-yl)imino]-1-hydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]-2-deoxy-4-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70280-03-4 | |

| Record name | GMDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70280-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070280034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-[1-({1-[(4-Carboxy-1-hydroxy-1-iminobutan-2-yl)imino]-1-hydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]-2-deoxy-4-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.